molecular formula C15H22N2O2 B1390094 N-Azepan-4-YL-3-methoxy-N-methyl-benzamide CAS No. 1171917-00-2

N-Azepan-4-YL-3-methoxy-N-methyl-benzamide

Cat. No.: B1390094
CAS No.: 1171917-00-2
M. Wt: 262.35 g/mol
InChI Key: LRLFCVCWYSXXRP-UHFFFAOYSA-N
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Description

N-Azepan-4-YL-3-methoxy-N-methyl-benzamide, also referred to as AZD2858, is a novel drug candidate developed by AstraZeneca. It is a product for proteomics research . The molecular formula is C15H22N2O2 and the molecular weight is 262.35 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. The molecular formula is C15H22N2O2 and the molecular weight is 262.35 g/mol .

Biochemical Analysis

Biochemical Properties

N-Azepan-4-YL-3-methoxy-N-methyl-benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound can form complexes with specific proteins, altering their conformation and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. It can also inhibit or activate certain enzymes, thereby modulating their activity and influencing various biochemical pathways. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in energy production, leading to changes in ATP levels and overall cellular energy balance. Additionally, it can affect the levels of key metabolites, such as glucose and lipids, by influencing their synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall efficacy in biochemical processes .

Properties

IUPAC Name

N-(azepan-4-yl)-3-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-17(13-6-4-9-16-10-8-13)15(18)12-5-3-7-14(11-12)19-2/h3,5,7,11,13,16H,4,6,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLFCVCWYSXXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNCC1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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